molecular formula C13H21NO2 B14716309 2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one CAS No. 21964-66-9

2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one

Cat. No.: B14716309
CAS No.: 21964-66-9
M. Wt: 223.31 g/mol
InChI Key: GKJBSUYCSBLNAS-UHFFFAOYSA-N
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Description

2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one is an organic compound with the molecular formula C13H21NO2 It is characterized by the presence of a morpholine ring attached to a cyclooctanone structure via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one typically involves the reaction of cyclooctanone with morpholine in the presence of a suitable catalyst. One common method is the Mannich reaction, where cyclooctanone, morpholine, and formaldehyde are reacted under acidic conditions to form the desired product . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctanone derivatives, while reduction can produce cyclooctanol derivatives.

Scientific Research Applications

2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or scavenging of free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one is unique due to its specific combination of a morpholine ring and a cyclooctanone structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

21964-66-9

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-(morpholin-4-ylmethylidene)cyclooctan-1-one

InChI

InChI=1S/C13H21NO2/c15-13-6-4-2-1-3-5-12(13)11-14-7-9-16-10-8-14/h11H,1-10H2

InChI Key

GKJBSUYCSBLNAS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)C(=CN2CCOCC2)CC1

Origin of Product

United States

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